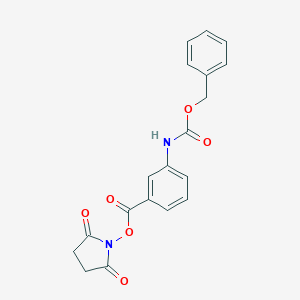

Z-3-Abz-Osu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-3-aminobenzoic acid N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C19H16N2O6 and a molecular weight of 368.34. It is commonly used in biochemical research and is known for its role in peptide synthesis and as a reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-aminobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of 3-aminobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of Z-3-aminobenzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Z-3-aminobenzoic acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminobenzoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Solvents: Dimethylformamide, dichloromethane.

Catalysts: Dicyclohexylcarbodiimide for coupling reactions.

Major Products:

Amide Bonds: Formed when reacting with amines.

Hydrolysis Products: 3-aminobenzoic acid and N-hydroxysuccinimide.

Applications De Recherche Scientifique

Z-3-aminobenzoic acid N-hydroxysuccinimide ester is widely used in scientific research, including:

Peptide Synthesis: It is used as a coupling reagent to form peptide bonds.

Bioconjugation: It is employed in the conjugation of proteins and peptides to various labels and tags.

Drug Development: It is used in the synthesis of drug molecules and in the study of drug interactions

Mécanisme D'action

The mechanism of action of Z-3-aminobenzoic acid N-hydroxysuccinimide ester involves the activation of carboxyl groups to form reactive esters. These reactive esters can then react with nucleophiles, such as amines, to form stable amide bonds. This mechanism is widely utilized in peptide synthesis and bioconjugation .

Comparaison Avec Des Composés Similaires

N-hydroxysuccinimide ester: Similar in its role as a coupling reagent.

3-aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the N-hydroxysuccinimide ester functionality.

Uniqueness: Z-3-aminobenzoic acid N-hydroxysuccinimide ester is unique due to its dual functionality, combining the properties of 3-aminobenzoic acid and N-hydroxysuccinimide ester. This dual functionality makes it highly effective in peptide synthesis and bioconjugation applications .

Activité Biologique

Z-3-Abz-Osu is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine, modified to enhance its reactivity and biological activity. The compound typically features an azobenzene moiety, which can undergo reversible isomerization, impacting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.

- Receptor Modulation : The compound interacts with various receptors, modulating their activity. This interaction can affect downstream signaling cascades, influencing cellular responses.

- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, preventing them from proliferating and leading to increased apoptosis.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have reported on the biological effects of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested at various concentrations, showing a dose-dependent response in cell viability assays.

- Inflammation Models : In animal models of inflammation, this compound exhibited significant anti-inflammatory effects, reducing levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

- Neuroscience Applications : Preliminary research indicates that this compound may influence neurotransmitter release, suggesting a role in modulating neural activity. Further studies are needed to elucidate these effects fully.

Research Findings

Recent findings highlight the potential therapeutic applications of this compound across various fields:

- Oncology : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Neuropharmacology : Its effects on neurotransmitter systems may open avenues for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c22-16-9-10-17(23)21(16)27-18(24)14-7-4-8-15(11-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFLNWIEFSKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598122 |

Source

|

| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129666-48-4 |

Source

|

| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.